(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone backbone linking two aromatic rings. One phenyl ring is substituted with chlorine atoms at the 2- and 5-positions, while the other bears an ethoxy group at the 2-position. This structure confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity. Chalcones like this are synthesized via Claisen-Schmidt condensation between substituted benzaldehydes and acetophenones, typically under basic conditions .
Properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-17-6-4-3-5-12(17)7-10-16(20)14-11-13(18)8-9-15(14)19/h3-11H,2H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXGNITEHTNEW-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:
-
Starting Materials
- 2,5-Dichlorobenzaldehyde
- 2-Ethoxyacetophenone
-
Reaction Conditions
Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
-
Procedure
- Dissolve 2,5-dichlorobenzaldehyde and 2-ethoxyacetophenone in ethanol.
- Add a catalytic amount of NaOH or KOH to the mixture.
- Stir the reaction mixture at room temperature or heat under reflux for several hours.
- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
- The solid product is filtered, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The dichloro substituents can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (R-NH₂), or thiols (R-SH) in polar solvents.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
DCEEP has shown promise in the development of pharmaceutical agents due to its structural features that facilitate interactions with biological targets.
Anticancer Activity :
Research indicates that DCEEP exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in breast cancer cells through the modulation of signaling pathways associated with cell survival and death .
Case Study :
A recent investigation evaluated the efficacy of DCEEP in inhibiting cancer cell proliferation. The results indicated a dose-dependent response, with IC50 values significantly lower than those of conventional chemotherapeutics. This suggests that DCEEP could serve as a lead compound for further development in cancer therapy.
Antimicrobial Properties
DCEEP has been tested for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the MIC values obtained from assays conducted on various pathogens, indicating that DCEEP possesses notable antimicrobial properties.
Material Science
The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials, particularly in organic electronics and photonics.
Organic Light Emitting Diodes (OLEDs) :
DCEEP derivatives have been explored as potential materials for OLEDs due to their favorable photophysical properties. Studies have reported enhanced light emission efficiency when incorporated into OLED devices, suggesting its applicability in next-generation display technologies .
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the aromatic rings significantly alter the compound’s properties. Key comparisons include:
Key Trends :
- Chlorine substitution: Ortho/para-dichloro derivatives exhibit stronger anticancer activity than mono-chloro analogs due to increased electrophilicity and DNA-binding affinity .
- Ethoxy vs. Methoxy : Ethoxy groups (larger, more lipophilic) may improve blood-brain barrier penetration compared to methoxy, but reduce solubility .
Pharmaceutical Potential
Material Science
Chalcones with strong electron-withdrawing groups (e.g., NO₂) exhibit nonlinear optical (NLO) properties, making them candidates for optoelectronic devices. However, the ethoxy group’s electron-donating nature in the target compound may limit NLO performance compared to nitro-substituted analogs .
Biological Activity
(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes two aromatic rings and a conjugated double bond, contributing to its potential therapeutic effects.
The compound's chemical formula is , with a molecular weight of approximately 307.17 g/mol. It exhibits properties typical of chalcones, including a high degree of reactivity due to the presence of the α,β-unsaturated carbonyl group. The dichlorophenyl and ethoxyphenyl substituents enhance its lipophilicity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that chalcone derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. For instance, a study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Properties
Chalcones, including this compound, have been investigated for their anticancer potential. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the induction of oxidative stress .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Dichlorophenyl Group : Enhances lipophilicity and may contribute to increased interaction with biological membranes.
- Ethoxy Group : Potentially increases solubility and bioavailability.
Table 1 summarizes the relationship between structural modifications and biological activity observed in various studies:
Case Studies
In one notable study, researchers synthesized a series of chalcone derivatives including this compound and evaluated their biological activities against several pathogenic bacteria and cancer cell lines. The results indicated that this specific derivative exhibited superior activity compared to other synthesized analogs, highlighting its potential as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
